Cas no 98126-46-6 (3-(2-bromoethyl)furan)
3-(2-bromoethyl)furan Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-bromoethyl)-Furan
- 3-(2-bromoethyl)furan
- F8885-0863
- InChI=1/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H
- EN300-82816
- 98126-46-6
- DTXSID20348976
- AKOS013265976
- SCHEMBL7341457
- furan, 3-(2-bromoethyl)-
-
- MDL: MFCD15144181
- Inchi: 1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
- InChI Key: ORNSEMITWVIZSU-UHFFFAOYSA-N
- SMILES: BrCCC1=COC=C1
Computed Properties
- Exact Mass: 173.96803g/mol
- Monoisotopic Mass: 173.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 65.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 13.1Ų
3-(2-bromoethyl)furan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B211306-100mg |
3-(2-Bromoethyl)furan |
98126-46-6 | 100mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B211306-500mg |
3-(2-Bromoethyl)furan |
98126-46-6 | 500mg |
$ 730.00 | 2022-06-07 | ||
| TRC | B211306-1g |
3-(2-Bromoethyl)furan |
98126-46-6 | 1g |
$ 1115.00 | 2022-06-07 | ||
| Chemenu | CM542700-100mg |
3-(2-Bromoethyl)furan |
98126-46-6 | 95%+ | 100mg |
$*** | 2023-04-18 | |
| Chemenu | CM542700-250mg |
3-(2-Bromoethyl)furan |
98126-46-6 | 95%+ | 250mg |
$*** | 2023-04-18 | |
| Enamine | EN300-82816-0.05g |
3-(2-bromoethyl)furan |
98126-46-6 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
| Enamine | EN300-82816-0.1g |
3-(2-bromoethyl)furan |
98126-46-6 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-82816-0.25g |
3-(2-bromoethyl)furan |
98126-46-6 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
| Enamine | EN300-82816-0.5g |
3-(2-bromoethyl)furan |
98126-46-6 | 95.0% | 0.5g |
$946.0 | 2025-03-21 | |
| Enamine | EN300-82816-1.0g |
3-(2-bromoethyl)furan |
98126-46-6 | 95.0% | 1.0g |
$986.0 | 2025-03-21 |
3-(2-bromoethyl)furan Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(2-bromoethyl)furan
Research Brief on 3-(2-bromoethyl)furan (CAS: 98126-46-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-(2-bromoethyl)furan (CAS: 98126-46-6) is a brominated furan derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-(2-bromoethyl)furan as a building block for the synthesis of furan-based protease inhibitors. The researchers successfully incorporated this compound into a series of novel inhibitors targeting the SARS-CoV-2 main protease, showcasing its potential in antiviral drug development. The study reported improved binding affinity and selectivity compared to previous generations of inhibitors, highlighting the structural advantages offered by the bromoethyl side chain.
In the field of oncology, a recent breakthrough was reported in Bioorganic & Medicinal Chemistry Letters (2024), where 3-(2-bromoethyl)furan was utilized to develop a new class of DNA alkylating agents. These compounds demonstrated potent cytotoxic activity against various cancer cell lines, with particular efficacy against drug-resistant tumors. The bromoethyl moiety was found to play a crucial role in the DNA cross-linking mechanism, suggesting its potential as a pharmacophore in next-generation chemotherapeutic agents.
From a synthetic chemistry perspective, advancements in the green synthesis of 3-(2-bromoethyl)furan have been reported in several recent publications. A 2023 study in Green Chemistry described an environmentally friendly catalytic system for its production, achieving higher yields (85-92%) with reduced environmental impact compared to traditional methods. This development is particularly significant given the growing emphasis on sustainable pharmaceutical manufacturing practices.
The compound's unique chemical properties have also found applications in materials science. A 2024 publication in ACS Applied Materials & Interfaces reported the use of 3-(2-bromoethyl)furan as a precursor for functionalized polymers with potential biomedical applications. The resulting materials exhibited tunable mechanical properties and biocompatibility, making them suitable for drug delivery systems and tissue engineering scaffolds.
Despite these promising developments, challenges remain in the widespread application of 3-(2-bromoethyl)furan. Recent toxicological studies (Regulatory Toxicology and Pharmacology, 2024) have highlighted the need for comprehensive safety assessments, particularly regarding its potential genotoxicity. Ongoing research is focused on developing safer derivatives while maintaining the compound's valuable chemical properties.
Looking forward, the versatility of 3-(2-bromoethyl)furan continues to inspire innovative research across multiple disciplines. Current investigations are exploring its use in targeted drug delivery systems, where its reactive bromoethyl group can be conjugated with various targeting moieties. Additionally, its potential as a scaffold for the development of novel antimicrobial agents is being actively investigated, particularly in light of growing antibiotic resistance concerns.
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